4-(Thietan-3-ylamino)cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Thietan-3-ylamino)cyclohexanol is a chemical compound with the molecular formula C9H17NOS and a molecular weight of 187.30 g/mol . This compound features a cyclohexanol backbone with a thietan-3-ylamino substituent, making it a unique structure in organic chemistry. Thietanes, including this compound, are important aliphatic four-membered thiaheterocycles that are found in various pharmaceutical and biological compounds .
Preparation Methods
The synthesis of 4-(Thietan-3-ylamino)cyclohexanol can be achieved through several methods. One traditional route involves the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes, sulfonates of 3-haloalkan-1-ols, or disulfonates of alkane-1,3-diols with sodium sulfide . Another method includes the intramolecular substitution of 3-mercaptoalkyl halides or sulfonates . Additionally, inter- and intramolecular photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds are also employed for the synthesis of thietanes .
Chemical Reactions Analysis
4-(Thietan-3-ylamino)cyclohexanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thietane ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Scientific Research Applications
4-(Thietan-3-ylamino)cyclohexanol has several scientific research applications. In chemistry, it serves as an intermediate for the synthesis of sulfur-containing acyclic and heterocyclic compounds . In biology, thietane-containing compounds have been studied for their potential antiviral and anticancer properties . In medicine, derivatives of thietanes are explored for their therapeutic potential, including their use as antiviral and anticancer agents . In the industry, thietanes are used as building blocks for the synthesis of various chemicals and materials .
Mechanism of Action
The mechanism of action of 4-(Thietan-3-ylamino)cyclohexanol involves its interaction with molecular targets and pathways in biological systems. Thietane-containing compounds are known to interact with enzymes and receptors, modulating their activity. For example, thietanes can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The specific molecular targets and pathways involved depend on the particular thietane derivative and its application.
Comparison with Similar Compounds
4-(Thietan-3-ylamino)cyclohexanol can be compared with other similar compounds, such as thiiranes and oxetanes. Thiiranes are three-membered sulfur-containing heterocycles, while oxetanes are four-membered oxygen-containing heterocycles . Thietanes, including this compound, are unique due to their four-membered sulfur-containing ring, which imparts distinct chemical and biological properties . The presence of the thietan-3-ylamino substituent further differentiates this compound from other thietanes, contributing to its unique reactivity and applications.
Properties
Molecular Formula |
C9H17NOS |
---|---|
Molecular Weight |
187.30 g/mol |
IUPAC Name |
4-(thietan-3-ylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C9H17NOS/c11-9-3-1-7(2-4-9)10-8-5-12-6-8/h7-11H,1-6H2 |
InChI Key |
RKBXMZNRVUSJES-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1NC2CSC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.